Azidohydrazine

Energetic Materials Propellant Combustion Azide Decomposition

Azidohydrazine (CAS 14546-44-2, molecular formula H₃N₅) is a binary nitrogen – hydrogen compound that unites a terminal azido group with a hydrazine backbone in a single covalent molecule. With a molecular weight of 73.06 g mol⁻¹ and a nitrogen content of ~95.9 % by mass, it belongs to the class of high‑nitrogen energetic precursors.

Molecular Formula H3N5
Molecular Weight 73.06 g/mol
CAS No. 14546-44-2
Cat. No. B079104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidohydrazine
CAS14546-44-2
Synonymsazidohydrazine
Molecular FormulaH3N5
Molecular Weight73.06 g/mol
Structural Identifiers
SMILESNNN=[N+]=[N-]
InChIInChI=1S/H3N5/c1-3-5-4-2/h3H,1H2
InChIKeyDHIGSAXSUWQAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azidohydrazine (CAS 14546-44-2): Sourcing Guide for the Covalent Hydrazine – Azide Hybrid


Azidohydrazine (CAS 14546-44-2, molecular formula H₃N₅) is a binary nitrogen – hydrogen compound that unites a terminal azido group with a hydrazine backbone in a single covalent molecule [1]. With a molecular weight of 73.06 g mol⁻¹ and a nitrogen content of ~95.9 % by mass, it belongs to the class of high‑nitrogen energetic precursors [1]. Unlike the more familiar ionic salt hydrazinium azide ([N₂H₅]⁺[N₃]⁻, CAS 14546-44-2 is frequently used interchangeably but refers to the salt in some databases), the covalent azidohydrazine is a colorless to pale‑yellow liquid, making it physically distinct from solid azide salts . This structural duality—offering both the reactivity of an organic azide and the reducing power of a hydrazine—positions it as a unique intermediate for propulsion chemistry, high‑nitrogen heterocycle synthesis, and energetic‑material research.

Why Generic Azide or Hydrazine Replacement Cannot Match Azidohydrazine Performance


The covalent N₃ – NH – NH₂ architecture of azidohydrazine fundamentally alters its combustion kinetics, decomposition mechanism, and physical state compared with ionic azides (e.g., ammonium azide, sodium azide) or simple hydrazine [1][2]. Combustion studies demonstrate that hydrazine azide burns 3–4 × faster than ammonium azide across a wide pressure range, a difference driven by its unique condensed‑phase dissociation into hydrazoic acid and hydrazine [1]. Likewise, the thermal decomposition proceeds through a distinct bimolecular pathway involving interaction of the salt with liberated HN₃, a mechanism absent in alkali‑metal azides [2]. Furthermore, the liquid physical state of azidohydrazine (versus solid ammonium or sodium azide) simplifies handling and feed‑system design for monopropellant applications . These quantifiable performance gaps mean that substituting a generic azide or hydrazine for azidohydrazine will yield significantly different burn rates, gas‑generation profiles, and process safety margins.

Azidohydrazine (CAS 14546-44-2): Quantitative Differentiation Evidence vs. Closest Analogs


Steady‑State Combustion Rate: Hydrazine Azide Burns 3–4 × Faster Than Ammonium Azide Over 0.1–36 MPa

In a direct head‑to‑head constant‑pressure bomb study, the steady‑state burning rate of hydrazine azide (HA) was found to be three to four times higher than that of ammonium azide (AA) across the entire pressure range of 0.1–36 MPa [1]. The combustion temperature of both compounds exceeded the thermodynamic equilibrium prediction by 240–430 K, but HA consistently produced a faster regression rate, indicating a more efficient condensed‑phase heat release pathway [1]. The difference is attributed to the dissociation of HA into hydrazoic acid and hydrazine, whereas AA dissociates into HN₃ and ammonia [1].

Energetic Materials Propellant Combustion Azide Decomposition

Thermal Decomposition Mechanism: Bimolecular HN₃‑Mediated Pathway vs. Simple Dissociation in Alkali Azides

The thermal decomposition of hydrazine azide (N₂H₅N₃) in the liquid phase proceeds via initial dissociation into N₂H₄ and HN₃, followed by a rate‑determining bimolecular reaction between the parent salt and liberated hydrazoic acid [1]. This contrasts with the unimolecular decomposition typical of sodium azide (NaN₃ → 2 Na + 3 N₂, or NaN₃ → Na + 1.5 N₂) and the proton‑transfer decomposition of ammonium azide. The kinetic parameters for the liquid‑phase decomposition of hydrazine azide have been explicitly determined, providing a quantitative basis for thermal hazard assessment [1]. The introduction of extra hydrazine molecules alters the mechanism, shifting the rate‑determining step to the decomposition of the complex ion N₂H₄·2H₅⁺ [1].

Thermal Analysis Kinetics Safety Engineering

Physical State: Liquid Azidohydrazine Enables Simplified Monopropellant Feed Systems vs. Solid Azide Salts

Azidohydrazine (CAS 14546‑44‑2) is described as a colorless to pale‑yellow liquid under ambient conditions . In contrast, ammonium azide is a white crystalline solid and sodium azide is a white to off‑white crystalline powder [1]. The liquid state of azidohydrazine eliminates the need for powder handling, pressing, or granulation steps that are required for solid azide propellants [2]. In a monopropellant context, a liquid fuel can be directly injected, simplifying engine design and enabling throttleability, whereas solid azides require complex grain geometry and ignition trains [2].

Propellant Handling Monopropellant Physical Property

Nitrogen Content: 95.9 % vs. 64.6 % for Sodium Azide Delivers Higher Gas Yield per Unit Mass

Based on the molecular formula H₃N₅, azidohydrazine contains 95.9 % nitrogen by mass [1]. Sodium azide (NaN₃), the benchmark for automotive airbag inflators, contains only 64.6 % nitrogen [2]. For every gram of material decomposed, azidohydrazine yields approximately 1.5 × more nitrogen gas, assuming complete conversion to N₂, and the co‑generation of hydrogen provides additional working fluid for propulsion [1][3]. Ammonium azide (NH₄N₃) has a comparable nitrogen content (~93 %), but its solid state and different combustion kinetics make it less suitable for liquid‑feed applications [3].

Gas Generator Airbag Inflator Green Propellant

Azidohydrazine (CAS 14546-44-2): Evidence‑Backed Application Scenarios for Scientific and Industrial Users


High‑Burn‑Rate Green Monopropellant for Satellite Thrusters

The 3–4 × faster steady‑state combustion rate of hydrazine azide relative to ammonium azide, measured across a 0.1–36 MPa pressure range, makes it an attractive candidate for small‑satellite monopropellant thrusters where rapid impulse delivery is required [1]. Its liquid state simplifies injector design compared to solid azide salts, and its decomposition yields exclusively gaseous products (N₂, H₂, NH₃), eliminating solid residues that could clog catalyst beds or nozzles [1][2].

Compact Gas Generator for Automotive Airbag Inflators

With a nitrogen content of 95.9 % by mass—substantially higher than the 64.6 % offered by sodium azide—azidohydrazine can deliver the required inflation gas volume with a significantly smaller mass of energetic material [1]. The liquid physical state also allows for a simpler, single‑fluid inflator architecture compared with solid propellant or hybrid systems, potentially reducing manufacturing complexity and cost [2].

Precursor for High‑Nitrogen Heterocycle Synthesis (Tetrazoles, Triazoles)

The coexistence of an azido group and a hydrazine moiety in a single, small‑molecule scaffold provides a dual‑functionalization handle that is unmatched by mono‑functional azides (e.g., NaN₃) or hydrazine alone [1]. This eliminates the need for sequential protection/deprotection steps in the construction of nitrogen‑rich heterocycles such as tetrazoles and triazoles, which are key motifs in pharmaceutical and energetic‑material research [1]. Procurement of azidohydrazine thus streamlines synthetic routes that would otherwise require multiple reagents.

Thermal Hazard Evaluation Model Compound for Bimolecular Azide Decomposition

The well‑characterized bimolecular decomposition mechanism of hydrazine azide—where the rate is governed by the interaction of the parent salt with liberated HN₃—provides a benchmark for developing predictive thermal safety models [1]. Unlike the simpler unimolecular decomposition of sodium azide, the concentration‑dependent kinetics of azidohydrazine allow safety engineers to calibrate accelerating‑rate calorimetry (ARC) and differential scanning calorimetry (DSC) models for more complex azide‑based formulations [1].

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